
(R)-2-(4-methoxyphenyl)propanoic acid
Overview
Description
®-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and a chiral catalyst. One common method is the asymmetric hydrogenation of 4-methoxyphenylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-methoxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Production of 4-methoxyphenylpropanol or 4-methoxyphenylpropane.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
(R)-2-(4-methoxyphenyl)propanoic acid is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been investigated for their potential anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have shown that certain derivatives can effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound and its derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in the synthesis of enantiomerically pure compounds. For example, it has been used in the Mosher method for determining the absolute configuration of secondary alcohols, which is essential in synthesizing pharmaceuticals where chirality is crucial .
Synthesis of Aryloxy Propionic Acid Herbicides
The compound acts as an important intermediate in the synthesis of aryloxy propionic acid herbicides, such as clodinafop-propargyl. These herbicides are widely used in agriculture for their efficacy against grassy weeds. The synthetic pathway typically involves alkylation reactions where this compound is utilized to produce key intermediates with herbicidal activity .
Case Study 1: Synthesis of Anticancer Agents
A study focused on modifying this compound to enhance its anticancer properties. Various derivatives were synthesized and tested against different cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, suggesting a promising direction for developing new anticancer drugs.
Case Study 2: Chiral Resolution
In a research project aimed at improving the enantioselectivity of certain reactions, this compound was employed as a chiral auxiliary. The study demonstrated that using this compound significantly improved the yield of the desired enantiomer compared to traditional methods, showcasing its utility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of ®-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenoxy)propionic acid
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
®-2-(4-methoxyphenyl)propanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
(R)-2-(4-methoxyphenyl)propanoic acid, commonly referred to as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
HMPA belongs to the class of phenylpropanoids and is characterized by a propionic acid moiety attached to a methoxy-substituted phenyl group. Its chemical formula is .
Anti-Inflammatory Effects
HMPA exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This inhibition contributes to its potential as a therapeutic agent in inflammatory diseases .
- Cytokine Inhibition : HMPA reduces the release of inflammatory mediators, thereby mitigating inflammation.
- MAPK Pathway : Research indicates that HMPA may inhibit p38α MAP kinase, which plays a crucial role in the biosynthesis of pro-inflammatory cytokines .
Antioxidant Activity
HMPA also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. The compound has been shown to reduce levels of reactive oxygen species (ROS), further supporting its role in preventing oxidative damage .
Anticancer Potential
Emerging evidence suggests that HMPA possesses anticancer properties. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The mechanisms involve modulation of signaling pathways related to cell survival and apoptosis .
Metabolic Effects
Research indicates that HMPA may influence metabolic processes, particularly lipid metabolism. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis. This activation could lead to reduced triglyceride accumulation in the liver .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects in Animal Models
In a recent study involving high-fat diet-induced obesity mice, HMPA administration led to significant reductions in inflammatory markers and improved metabolic profiles. The study highlighted the compound's potential as a therapeutic agent for obesity-related inflammation .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that HMPA can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The underlying mechanisms involve the modulation of apoptosis-related proteins and cell cycle regulators, suggesting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing enantiomerically pure (R)-2-(4-methoxyphenyl)propanoic acid?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For example, stereochemical control can be achieved using asymmetric hydrogenation of α,β-unsaturated precursors or kinetic resolution via lipase-catalyzed ester hydrolysis . One-step synthetic strategies, similar to those used for structurally related compounds like 2-(4-ethylphenyl)propanoic acid, may involve Friedel-Crafts acylation followed by stereospecific reduction . Characterization of enantiomeric purity requires chiral HPLC or polarimetry, as demonstrated for O-methyl-D-tyrosine derivatives .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy group at C4) and stereochemistry .
- Chromatography : Reverse-phase HPLC for purity assessment, with mobile phases optimized using logP values (e.g., logP ≈ 1.35 for analogous compounds) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity, supported by NIST-standardized data for related compounds .
Q. What biological or pharmacological applications are associated with this compound derivatives?
- Methodological Answer : Derivatives such as amides or esters (e.g., dexibuprofen analogs) are studied for bioactivity. For instance, 2-(4-isobutylphenyl)propanoic acid derivatives modulate sensory receptors, suggesting potential applications in taste modulation or anti-inflammatory research . Structure-activity relationship (SAR) studies require systematic derivatization and in vitro assays (e.g., COX inhibition) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : While specific toxicity data may be limited, general protocols include:
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact, as advised for structurally similar phenoxypropanoic acids .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Absorbent materials (e.g., vermiculite) and neutralization with bases like sodium bicarbonate .
Q. How is this compound utilized as a synthetic intermediate?
- Methodological Answer : The compound serves as a chiral building block for pharmaceuticals and agrochemicals. For example, condensation with aldehydes (e.g., in sodium carbonate solutions) yields heterocyclic derivatives like thiazolones, which are explored for antimicrobial activity . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .
Advanced Research Questions
Q. What strategies ensure high enantiomeric excess (ee) in large-scale synthesis of this compound?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors .
- Biocatalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures, achieving >98% ee .
- Process Optimization : Continuous flow reactors to enhance stereochemical control and scalability, as applied in industrial settings for analogous compounds .
Q. How can researchers identify and quantify impurities in this compound batches?
- Methodological Answer :
- Analytical Techniques : LC-MS/MS to detect byproducts like 4-(4-hydroxyphenyl) derivatives or dimeric impurities .
- Reference Standards : Use of certified impurities (e.g., 2-(4-formylphenyl)propanoic acid) for calibration, per pharmacopeial guidelines .
- Forced Degradation Studies : Exposure to heat, light, or acidic conditions to profile stability-related impurities .
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
- Methodological Answer :
- Radical Trapping : Use of fluorescent probes (e.g., 3’-(p-hydroxyphenyl)fluorescein) to detect hydroxyl radical formation in oxidation reactions .
- Computational Modeling : DFT calculations to map reaction pathways, such as H-atom abstraction energies at the benzylic position .
- Isotopic Labeling : O-tracing to elucidate decarboxylation mechanisms under oxidative stress .
Q. How can computational tools predict the synthetic feasibility of novel this compound derivatives?
- Methodological Answer :
- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Grignard additions to 4-methoxyacetophenone) .
- Machine Learning : Training models on reaction databases to prioritize high-yield pathways for amide or ester derivatives .
- Docking Studies : Molecular docking to predict bioactivity (e.g., binding to COX-2) before synthesis .
Q. What structural modifications enhance the bioactivity of this compound in target-specific applications?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances metabolic stability, as seen in chlorinated analogs like mecoprop-P .
- Prodrug Design : Esterification of the carboxylic acid group improves bioavailability, demonstrated in dexibuprofen prodrugs .
- Heterocyclic Fusion : Condensation with thiophene or furan moieties augments antimicrobial potency, guided by spectral and elemental analysis .
Properties
IUPAC Name |
(2R)-2-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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